molecular formula C17H26BNO2 B13920662 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13920662
M. Wt: 287.2 g/mol
InChI Key: JTMIYLPTFRAFRF-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized tetrahydroisoquinoline derivative, characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 6 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry .

Properties

Molecular Formula

C17H26BNO2

Molecular Weight

287.2 g/mol

IUPAC Name

2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H26BNO2/c1-12-9-14(10-13-7-8-19(6)11-15(12)13)18-20-16(2,3)17(4,5)21-18/h9-10H,7-8,11H2,1-6H3

InChI Key

JTMIYLPTFRAFRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CN(CCC3=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the formation of the tetrahydroisoquinoline core followed by the introduction of the dioxaborolan group through a palladium-catalyzed borylation reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Key structural variations among similar compounds include substituent positions (methyl, methoxy, or boronate groups) and the degree of saturation in the isoquinoline core. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Features Applications/Research Findings
8-Methoxy-2-methyl-6-(pinacol boronate)-1,2,3,4-tetrahydroisoquinoline 2578803-89-9 C17H24BNO3 Methoxy at position 8; methyl at position 2 Intermediate for pharmaceuticals; methoxy group may enhance metabolic stability .
2-Methyl-6-(pinacol boronate)-1,2,3,4-tetrahydroisoquinoline 922718-57-8 C16H22BNO2 Lacks 8-methyl substituent Used in medicinal chemistry for antitumor agent synthesis; simplified structure aids reactivity .
1-Methyl-6-(pinacol boronate)isoquinoline 2230701-73-0 C16H20BNO2 Fully aromatic isoquinoline core; methyl at position 1 Explored in catalytic applications; aromaticity increases conjugation for optoelectronic uses .
6-(Pinacol boronate)-3,4-dihydro-2H-benzo[b][1,4]oxazine 1361110-64-6 C13H18BNO3 Oxazine ring instead of tetrahydroisoquinoline Antimicrobial research; oxazine moiety improves solubility .

Functional Group Impact on Reactivity and Bioactivity

  • Boronate Group : Present in all compared compounds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis. Reactivity varies slightly with steric hindrance from adjacent substituents (e.g., 2,8-dimethyl groups may slow coupling kinetics vs. less hindered analogues) .
  • Methyl vs. Methyl groups (as in the target compound) offer steric shielding without significant electronic effects .
  • Saturation State: Tetrahydroisoquinolines (partially saturated) exhibit conformational flexibility, aiding interactions with enzymes or receptors, while fully aromatic analogues (e.g., 2230701-73-0) display rigid planar structures suited for π-stacking in materials science .

Biological Activity

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BN3O2
  • Molecular Weight : 273.14 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 1
  • Topological Polar Surface Area : 48.6 Ų

The compound features a dioxaborolane moiety which is known to enhance biological activity through various mechanisms including modulation of enzyme activity and interaction with cellular targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. It interacts with the hinge region of kinases such as CDK6 and PDGFRA, affecting their activity and potentially reversing multidrug resistance (MDR) in cancer cells .
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effect of similar compounds on cancer cell lines. The results indicated that modifications in the isoquinoline structure could lead to enhanced selectivity towards cancerous cells while sparing normal cells .
    • In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research has suggested that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for treating neurodegenerative diseases .
  • Synergistic Effects with Other Drugs :
    • Studies have shown that when used in combination with other chemotherapeutic agents, this compound can enhance the efficacy of treatments against resistant cancer types. This synergy is believed to stem from its ability to inhibit efflux pumps responsible for drug resistance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation in cancer cell lines
Neuroprotective EffectsModulates neurotransmitter systems
Synergistic Drug InteractionsEnhances efficacy with other chemotherapeutics

Q & A

Q. How to design a stability study for this compound under physiological conditions?

  • Methodology :
  • pH-Variation Experiments : Incubate in buffers (pH 4–9) at 37°C, analyze degradation via LC-MS.
  • Plasma Stability : Test in human plasma (1–24 hrs) to simulate in vivo conditions .

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